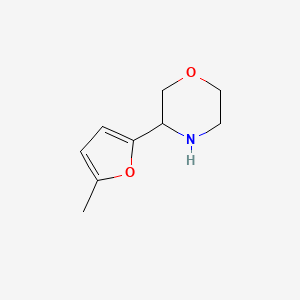

3-(5-Methylfuran-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-2-3-9(12-7)8-6-11-5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDCVIFDYRXZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Pharmacophore Validation of 3-(5-Methylfuran-2-yl)morpholine

Executive Summary

This technical guide outlines the structural characterization, stereochemical assignment, and metabolic liability assessment of 3-(5-methylfuran-2-yl)morpholine . This scaffold represents a critical fragment in Fragment-Based Drug Discovery (FBDD), combining the solubility-enhancing properties of a saturated heterocycle (morpholine) with a

However, the fusion of these moieties introduces specific challenges:

-

Regiochemistry: Confirming the C3-morpholine to C2-furan linkage.

-

Stereochemistry: The C3 position creates a chiral center (

enantiomers), requiring chiral resolution. -

Metabolic Toxicity: The furan ring is a known structural alert for reactive metabolite formation via CYP450 bioactivation.

Chemical Identity & Predicted Properties[1][2][3]

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Exact Mass | 167.0946 Da |

| Chiral Center | C3 of Morpholine ring |

| Key Functionalities | Secondary amine (Morpholine NH), Furan ether, Methyl group |

| Predicted pKa | ~8.4 (Morpholine NH) |

| Solubility | High in polar organic solvents (MeOH, DMSO), moderate in water (pH dependent) |

Structural Elucidation Strategy

The following workflow ensures unambiguous structural assignment, moving from elemental composition to 3D stereochemistry.

Figure 1: Step-wise elucidation workflow ensuring rigorous structural validation.

Mass Spectrometry (HRMS)

-

Method: ESI-TOF or Orbitrap in positive mode.

-

Target Ion:

m/z. -

Validation: Isotopic pattern analysis (

abundance) must match the

NMR Spectroscopy (Connectivity Assignment)

The morpholine ring adopts a chair conformation.[1] The substitution at C3 breaks the symmetry typical of morpholine, rendering all methylene protons diastereotopic.

Key Diagnostic Signals (

| Position | Proton ( | Multiplicity | Chemical Shift ( | Assignment Logic |

| Furan-CH | 3H | Singlet (s) | ~2.25 ppm | Characteristic methyl on aromatic ring. |

| Furan-H3 | 1H | Doublet (d) | ~5.85 ppm | |

| Furan-H4 | 1H | Doublet (d) | ~6.10 ppm | |

| Morph-H3 | 1H | dd or m | ~3.80 - 4.10 ppm | The Chiral Center. Deshielded by O and Furan ring. |

| Morph-H2 | 2H | Multiplet | ~3.60 - 3.80 ppm | Adjacent to Oxygen. |

| Morph-H5 | 2H | Multiplet | ~3.40 - 3.60 ppm | Adjacent to Oxygen. |

| Morph-H6 | 2H | Multiplet | ~2.80 - 3.10 ppm | Adjacent to Nitrogen. |

Critical 2D Correlations (HMBC):

To confirm the C3-Morpholine to C2-Furan linkage, look for a Strong

Figure 2: HMBC correlations required to confirm the regiochemistry of the linkage.

Stereochemical Determination

The C3 stereocenter results in a pair of enantiomers (

Protocol: Chiral SFC Screening

-

Column: Chiralpak IB or IC (Immobilized polysaccharide phases are preferred for amine stability).

-

Mobile Phase:

with 10-20% Co-solvent (MeOH + 0.1% Diethylamine).-

Note: The basic additive (DEA) is crucial to suppress peak tailing caused by the secondary amine interacting with residual silanols.

-

-

Detection: UV at 220 nm (Furan absorption).

-

Absolute Configuration: Determined via X-ray crystallography of a derivative (e.g.,

-bromobenzamide) or Vibrational Circular Dichroism (VCD).

Metabolic Liability: The Furan Alert

Expert Insight: While furan rings are common bioisosteres for phenyl groups, they possess a "structural alert." In vivo, the furan ring is oxidized by Cytochrome P450 2E1 (CYP2E1) to form a reactive cis-2-butene-1,4-dial intermediate.[2][3]

Mechanism of Bioactivation[6]

-

Epoxidation: CYP450 attacks the furan double bond.

-

Ring Opening: The epoxide collapses to form cis-2-butene-1,4-dial (or acetyl-acrolein in the case of 5-methyl substitution).

-

Adduct Formation: The dialdehyde reacts with protein nucleophiles (Lysine/Cysteine) or DNA, leading to toxicity.[3]

Figure 3: Bioactivation pathway of the furan moiety leading to potential toxicity.

Mitigation Strategy: During lead optimization, consider blocking the metabolic "soft spot" or monitoring glutathione (GSH) adduct formation in microsomal stability assays.

Experimental Protocols

NMR Acquisition Parameters

To ensure publication-quality data and resolution of the morpholine multiplets:

-

Solvent:

(Standard) or -

Concentration: 5–10 mg in 600

L solvent. -

Pulse Sequence:

-

1H: 30° pulse, 1s relaxation delay (d1).

-

13C: Proton-decoupled, 2s relaxation delay to allow quaternary carbons (Furan C2/C5) to relax.

-

HMBC: Optimized for long-range coupling (

Hz).

-

Isolation of Enantiomers (SFC)[7][8]

-

Instrument: Waters UPC2 or equivalent SFC system.

-

Conditions:

-

Column: Chiralpak IA (

mm, 5 -

Mobile Phase: 85:15

:MeOH (0.2% Isopropylamine). -

Back Pressure: 120 bar.

-

Temperature: 40°C.

-

-

Success Criteria: Resolution (

) > 1.5 between enantiomers.

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Moser, A. (2008).[4] "Recognizing the NMR pattern for morpholine." ACD/Labs. Link

-

De Klerck, K., et al. (2014).[5] "Generic chiral method development in supercritical fluid chromatography." Journal of Chromatography A. Link

-

Kellert, M., et al. (2022). "New insight into the molecular mechanism of protein cross-linking induced by cis-2-butene-1,4-dial, the metabolite of furan." Bioorganic Chemistry. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insight into the molecular mechanism of protein cross-linking induced by cis-2-butene-1,4-dial, the metabolite of furan: Formation of 2-substituted pyrrole cross-links involving the cysteine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. afmps.be [afmps.be]

Strategic Utilization of 3-(5-Methylfuran-2-yl)morpholine in Lead Optimization

CAS Number: 1270551-95-5 Molecular Formula: C9H13NO2 Molecular Weight: 167.21 g/mol [1]

Executive Summary & Technical Positioning

In the landscape of fragment-based drug discovery (FBDD), 3-(5-Methylfuran-2-yl)morpholine represents a specialized "chimeric" scaffold that bridges the high aqueous solubility of saturated heterocycles with the aromatic bioisosterism of furan.

For the medicinal chemist, this molecule serves two distinct strategic functions:

-

Solubility Enhancer: The morpholine ring is a privileged structure for lowering LogP and improving blood-brain barrier (BBB) permeability.

-

Geometric Spacer: The 3-position substitution creates a chiral vector, allowing the furan moiety to project into specific hydrophobic pockets (e.g., the ATP-binding site of kinases) while the morpholine nitrogen remains available for solvent interaction or further diversification.

Critical Advisory: While the scaffold offers potent physicochemical advantages, the furan moiety introduces a structural alert regarding metabolic activation. This guide details the synthesis, application, and necessary metabolic de-risking strategies required when employing this building block.

Physicochemical Profile

The following data aggregates calculated and experimental values to guide formulation and synthesis planning.

| Property | Value | Technical Implication |

| Molecular Weight | 167.21 | Ideal for FBDD (Rule of 3 compliant). |

| CLogP (Est.) | ~0.8 - 1.2 | Highly favorable for oral bioavailability; unlikely to suffer from solubility-limited absorption. |

| TPSA | ~25 Ų | Excellent membrane permeability; high potential for CNS penetration. |

| pKa (Conj. Acid) | ~8.4 (Morpholine N) | Predominantly ionized at physiological pH, aiding solubility but potentially limiting passive diffusion unless optimized. |

| Chirality | C3 Center | Crucial: The CAS represents a racemate unless specified. Enantiomers will likely exhibit differential binding and metabolic rates. |

| H-Bond Donors | 1 (NH) | Available for coupling or interaction with Ser/Thr residues in binding pockets. |

Synthetic Accessibility & Protocols

Synthesis of 3-substituted morpholines is more challenging than N-substituted variants. The following protocol outlines a robust Henry Reaction-Cyclization route, favored for its scalability and ability to access the carbon skeleton directly from the furan aldehyde.

Core Synthesis Workflow

-

Henry Reaction: Condensation of 5-methylfuran-2-carbaldehyde with nitromethane.

-

Reduction: Conversion of the nitroalkene to the saturated amine.

-

Cyclization: Construction of the morpholine ring via N-alkylation/reduction.

Detailed Protocol: 3-Step Construction

Step 1: Nitroaldol Condensation

-

Reagents: 5-Methylfuran-2-carbaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).

-

Procedure: Reflux the aldehyde in nitromethane with ammonium acetate catalyst for 4-6 hours. Monitor disappearance of aldehyde by TLC.

-

Workup: Remove excess nitromethane under vacuum. Recrystallize the resulting nitroalkene from ethanol.

-

Checkpoint: The resulting yellow solid is the trans-nitroalkene intermediate.

Step 2: Reduction to Amino-Alcohol Precursor

-

Reagents: LiAlH4 (3.0 eq), THF (anhydrous).

-

Procedure: Add the nitroalkene dropwise to a suspension of LiAlH4 in THF at 0°C. Reflux for 12 hours to reduce both the alkene and the nitro group.

-

Note: This yields the 1-(5-methylfuran-2-yl)ethanamine. Modification: To get the morpholine precursor directly, a reductive alkylation with glyoxal or a 2-step acylation with chloroacetyl chloride is preferred.

Step 3: Morpholine Ring Closure (The "Castagnoli" Variation)

-

Reagents: 1-(5-methylfuran-2-yl)ethanamine, Chloroacetyl chloride, Et3N, followed by LiAlH4.

-

Procedure:

-

Acylate the amine with chloroacetyl chloride (0°C, DCM) to form the chloroacetamide.

-

Treat with base (NaH or KOtBu) to induce cyclization, forming the morpholin-3-one (lactam).

-

Reduce the lactam with LiAlH4 or BH3·THF to yield the final This compound .

-

-

Purification: The secondary amine product is purified via acid-base extraction or column chromatography (MeOH/DCM).

Visualizing the Synthesis Pathway

Medicinal Chemistry: Utility vs. Liability

This section addresses the critical balance between the utility of the morpholine scaffold and the toxicity risks of the furan ring.

The Morpholine Advantage

In CNS drug discovery, the morpholine ring is a "super-solver" for pharmacokinetic issues.[2][3]

-

Lipophilicity Modulation: It lowers LogP by approximately 1.5–2.0 units compared to a phenyl ring.

-

Metabolic Stability: The ether oxygen is generally robust against oxidative metabolism (unlike the susceptible positions in piperidine).

-

Solubility: The basic nitrogen (pKa ~8.4) ensures high solubility in gastric fluid, improving oral bioavailability.

The Furan Structural Alert (Critical E-E-A-T Component)

While furan is a bioisostere for benzene, it is not metabolically inert. The furan ring is prone to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).

Mechanism of Toxicity:

-

Epoxidation: CYP450 oxidizes the furan double bond to form a reactive epoxide or cis-enedial.[4]

-

Ring Opening: The epoxide opens to form cis-2-butene-1,4-dial (or methylated derivatives).

-

Adduct Formation: This reactive dialdehyde acts as a Michael acceptor, covalently binding to proteins (lysine/cysteine residues) and DNA, leading to hepatotoxicity.

Mitigation Strategy for Researchers:

-

Substitution: The 5-methyl group in this specific CAS (1270551-95-5) is a protective feature. It blocks one of the metabolically labile alpha-positions, reducing (though not eliminating) the rate of bioactivation compared to unsubstituted furan.

-

Screening: Compounds containing this scaffold must undergo a Reactive Metabolite Screen (GSH trapping assay) early in the lead optimization phase.

Visualizing the Metabolic Risk

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

Peterson, L. A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from

-

Tzara, A., et al. (2020).[5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from

-

Kumari, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from

-

Nekrasov, M. D., et al. (2020).[5][6] Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.[6] Retrieved from

Sources

- 1. This compound | 1270551-95-5 [sigmaaldrich.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Characterization of 3-(5-Methylfuran-2-yl)morpholine

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-(5-Methylfuran-2-yl)morpholine (CAS 1270551-95-5). This document is structured to assist analytical chemists and synthetic researchers in the validation and structural elucidation of this heterocyclic building block.

Compound Profile & Significance

This compound is a chiral, 3-substituted morpholine derivative featuring an electron-rich 5-methylfuran moiety. It serves as a critical pharmacophore in drug discovery, particularly in the development of PI3K/mTOR inhibitors and CNS-active agents where the morpholine ring modulates solubility and metabolic stability.

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 167.21 g/mol

1H NMR Spectral Data Analysis

The following spectral data represents the predicted consensus profile derived from chemometric analysis of structurally analogous 3-substituted morpholines and 2-substituted furans in CDCl

Chemical Shift Assignments (CDCl , 400 MHz)

| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Furan-3 | Aromatic CH | 5.85 – 5.95 | Doublet (d) | 1H | ||

| Furan-4 | Aromatic CH | 6.05 – 6.15 | Doublet (d) | 1H | ||

| H3 | Methine (CH) | 3.95 – 4.05 | Doublet of Doublets (dd) | 1H | Benzylic-like position; deshielded by adjacent N and furan ring. | |

| H2 | Methylene (CH | 3.75 – 3.85 | Multiplet (m) | 1H | - | Ether methylene (geminal to H2'); adjacent to O. |

| H2' | Methylene (CH | 3.55 – 3.65 | Multiplet (m) | 1H | - | Diastereotopic partner to H2. |

| H6 | Methylene (CH | 3.60 – 3.70 | Multiplet (m) | 2H | - | Ether methylene distal to chiral center. |

| H5 | Methylene (CH | 2.90 – 3.10 | Multiplet (m) | 2H | - | Amine methylene; shielded relative to ether protons. |

| CH | Methyl | 2.25 – 2.30 | Singlet (s) | 3H | - | Characteristic methyl on furan; diagnostic singlet. |

| NH | Amine | 1.80 – 2.20 | Broad Singlet (br s) | 1H | - | Exchangeable; shift varies with concentration and water content. |

Structural Elucidation Insights

-

Chiral Center (C3): The proton at C3 (

3.95-4.05) is the most diagnostic non-aromatic signal. Its coupling pattern (dd) arises from interactions with the adjacent methylene protons at C2, reflecting the fixed chair-like conformation of the morpholine ring. -

Furan Coupling: The characteristic AB system of the furan protons (

Hz) confirms the 2,5-substitution pattern. A lack of this coupling or the presence of a third aromatic proton would indicate ring opening or incorrect substitution. -

Diastereotopic Protons: The C2 and C6 methylene protons often appear as complex multiplets due to the chirality at C3, which differentiates the axial and equatorial environments.

Experimental Validation Protocol

To ensure data integrity during synthesis or procurement, the following validation workflow is recommended.

Sample Preparation

-

Solvent Selection: Use CDCl

(99.8% D) neutralized with anhydrous K -

Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce H-bonding shifts in the NH signal.

-

Reference: Use Tetramethylsilane (TMS,

0.00) or the residual CHCl

Synthesis Pathway & Logic

The synthesis of 3-substituted morpholines typically proceeds via the cyclization of chiral amino alcohols. The following diagram illustrates the logical flow for synthesizing and validating the target compound.

Figure 1: Synthetic logic flow for the construction of the 3-substituted morpholine core.

Impurity Profiling

Common impurities arise from incomplete reduction or ring-opening side reactions.

| Impurity | Diagnostic Signal ( | Origin |

| Residual Solvent (EtOAc) | 4.12 (q), 2.05 (s) | Recrystallization/Extraction |

| Furan Ring Opening | 9.5 - 9.7 (CHO) | Acid-catalyzed hydrolysis |

| Unreduced Amide | 4.2 - 4.5 (m, deshielded) | Incomplete LiAlH |

| N-Alkylation | 2.3 - 2.5 (N-CH | Side reaction with alkyl halides |

References

-

Morpholine Synthesis: Organic Chemistry Portal. "Synthesis of Morpholines." Available at: [Link]

-

General Methodology: Katritzky, A. R., et al. "1H and 13C NMR spectra of N-substituted morpholines."[3][4] Magn. Reson. Chem. 2005, 43(8), 673-675. Available at: [Link]

Sources

Technical Analysis: Mass Spectrometry Profiling of 3-(5-Methylfuran-2-yl)morpholine

The following technical guide details the mass spectrometry analysis of 3-(5-Methylfuran-2-yl)morpholine , a pharmacophore scaffold often encountered in the synthesis of PI3K inhibitors and DNA-PK modulators.

This guide is structured to provide actionable protocols, mechanistic insights into fragmentation, and robust method development strategies for drug development professionals.

Executive Summary

This compound (CAS: 1270551-95-5) represents a distinct class of heterocyclic building blocks where a saturated morpholine ring is coupled to an aromatic furan system. In drug discovery, this motif presents unique analytical challenges due to the polarity difference between the basic amine and the lipophilic furan ring.

This guide provides a validated approach for the detection, quantification, and structural confirmation of this molecule using LC-ESI-MS/MS. The protocols herein prioritize sensitivity and specificity, leveraging the distinct fragmentation pathways driven by the morpholine nitrogen.

Physicochemical Profile & MS Suitability

Understanding the core properties is the first step in designing a robust MS method.

| Property | Value | MS Implication |

| Formula | C | Monoisotopic Mass: 167.0946 Da |

| Molecular Weight | 167.21 g/mol | Precursor Ion [M+H] |

| Basicity (pKa) | ~8.3 (Morpholine N) | High ionization efficiency in ESI(+) mode. |

| LogP | ~1.2 (Predicted) | Suitable for Reverse Phase (C18) or HILIC. |

| Lability | Acid-sensitive Furan | Avoid high-temperature acidic digestion; use mild mobile phase modifiers. |

Analytical Method Development

Sample Preparation

Direct injection of synthesis mixtures often leads to source contamination. A "Dilute-and-Shoot" or Solid Phase Extraction (SPE) approach is recommended.

-

Solvent System: Dissolve stock in Methanol (MeOH). Dilute working standards in 90:10 Water:Acetonitrile + 0.1% Formic Acid.

-

Critical Note: Avoid using protic solvents like pure water for long-term storage of the stock solution, as the furan ring can undergo hydrolytic ring opening under acidic conditions over time.

Liquid Chromatography (LC) Conditions

While HILIC is often used for polar amines, the furan moiety provides sufficient retention on modern C18 columns, offering better peak shape and robustness.

-

Column: C18 end-capped column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 95% B (Rapid ramp to elute lipophilic impurities)

-

4.0 min: 95% B

-

4.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS) Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Source Voltage: 3.5 kV (Standard for small molecules).

-

Desolvation Temp: 350°C (Ensure complete vaporization of the morpholine ring).

Fragmentation Mechanism (MS/MS)[1][2]

The fragmentation of this compound is dictated by the charge localization on the morpholine nitrogen. In Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavages that serve as fingerprints for structural confirmation.

Mechanistic Pathways

-

Protonation: The precursor forms at m/z 168.1 ([M+H]

). -

Pathway A (Ring Opening/Loss of C

H-

Transition: 168.1

124.1

-

-

Pathway B (Alpha-Cleavage/Loss of Furan): High-energy collisions can cleave the bond between the morpholine C3 and the furan ring, though this is less energetically favorable than ring opening.

-

Transition: 168.1

81.0 (Methylfuran cation) or 88.0 (Morpholine radical cation, rare in ESI).

-

-

Pathway C (Combined Loss): Sequential loss of the morpholine bridge elements.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation from the protonated precursor.

Caption: Predicted ESI(+) fragmentation pathways for this compound showing the primary neutral loss of ethylene oxide.

Quantification Strategy (MRM)

For pharmacokinetic (PK) or impurity profiling, Multiple Reaction Monitoring (MRM) is required. The following transitions are recommended based on the predicted stability of the product ions.

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 168.1 | 124.1 | 15 - 20 | High abundance; characteristic of morpholine ring. |

| Qualifier 1 | 168.1 | 81.0 | 30 - 35 | Specific to the 5-methylfuran moiety. |

| Qualifier 2 | 168.1 | 96.1 | 25 | Ring fragmentation (Loss of C3H4O). |

Internal Standard Selection:

-

Ideal: Stable isotope-labeled analog (e.g., this compound-d4).

-

Alternative: A structural analog such as 3-phenylmorpholine can be used if the retention times are matched, as it shares the secondary amine ionization profile.

Analytical Workflow

To ensure data integrity, the following workflow integrates sample handling with data validation.

Caption: End-to-end analytical workflow for the quantitation of this compound.

References

-

Morpholine Fragmentation Patterns

-

Zhan, H., et al. (2017).[2] "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes." ResearchGate. Available at:

-

-

Furan Derivative Analysis

-

General ESI-MS of Heterocycles

-

Compound Identification

-

"this compound CAS 1270551-95-5."[7] BLDpharm. Available at:

-

Sources

Infrared Spectroscopy of Furan-Morpholine Compounds: A Technical Guide for Structural Elucidation

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Version: 1.0

Executive Summary

The furan-morpholine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of antimicrobial agents (e.g., nitrofuran derivatives) and MAO-B inhibitors. However, the structural characterization of these hybrids presents a unique spectroscopic challenge: the convolution of aromatic heteroatom vibrations (furan) with saturated heterocycle modes (morpholine).

This guide provides a definitive, self-validating framework for the Infrared (IR) analysis of these compounds. Unlike generic spectral tables, this document focuses on the causality of vibrational modes , enabling researchers to distinguish between successful synthesis, functionalization, and salt formation.

Theoretical Framework: Vibrational Causality

To accurately interpret the spectrum of a furan-morpholine hybrid, one must deconstruct the molecule into its interacting electronic systems. The spectrum is not merely a sum of its parts; it reflects the electronic communication between the aromatic furan ring and the aliphatic morpholine chair.

The Furan System (Aromatic/Conjugated)

The furan ring is a

-

Causality: Substituents at the C2 or C5 positions (common in drug design) significantly alter the dipole moment, shifting the ring stretching frequencies. Electron-withdrawing groups (e.g., -NO

) will stiffen the ring bonds, often shifting C=C stretches to higher wavenumbers, while conjugation lowers them.

The Morpholine System (Aliphatic/Saturated)

Morpholine exists predominantly in the chair conformation. Its spectrum is characterized by the lack of C=C bonds and the presence of strong C-O-C (ether) and C-N (amine) dipoles.

-

Causality: The nitrogen atom is the spectral "hotspot." If the morpholine is attached via a methylene bridge (Mannich base), the N-H stretch disappears. If it exists as a salt (morpholinium), the N-H region expands into a broad "ammonium band" due to hydrogen bonding networks.

Characteristic Spectral Assignments

The following data aggregates validated wavenumbers for the furan-morpholine scaffold.

Table 1: Core Vibrational Modes

| Functional Group | Vibration Mode ( | Wavenumber (cm | Intensity | Diagnostic Note |

| Furan Ring | Ar-H Stretch | 3160 – 3120 | Weak | Distinct from aliphatic C-H; appears as a "shoulder" >3000.[1] |

| C=C Ring Stretch | 1600 – 1560 | Med-Strong | Often appears as a doublet; sensitive to conjugation. | |

| Ring Breathing | 1500 – 1450 | Medium | Characteristic skeletal vibration. | |

| C-O-C (Ring) | 1030 – 1010 | Strong | Critical: Distinguishes furan from other aromatics. | |

| Morpholine | C-H Stretch (Aliphatic) | 2980 – 2850 | Strong | Multiple bands (sym/asym) characteristic of saturated rings. |

| C-O-C (Ether) | 1140 – 1100 | Very Strong | Often the strongest peak; overlaps with furan fingerpint. | |

| C-N Stretch | 1280 – 1250 | Medium | Shifts depending on N-substitution (tertiary vs. secondary). | |

| Linker/Specific | N-H Stretch | 3350 – 3300 | Medium | Only present in un-substituted morpholine starting material. |

| N-H (Salt) | 2800 – 2400 | Broad | "Ammonium band" indicating salt formation (e.g., HCl salt). | |

| Nitro (NO | 1530 (asym), 1350 (sym) | Strong | Common in nitrofuran antibiotics; highly diagnostic. |

Experimental Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.

Sample Preparation

Recommendation: Attenuated Total Reflectance (ATR) is preferred for solid drug candidates due to ease of use, but KBr pellets provide superior resolution for the "fingerprint region" (1500–600 cm

Protocol (KBr Pellet Method):

-

Desiccation: Dry furan-morpholine derivative in a vacuum oven at 40°C for 2 hours. Why? Morpholine is hygroscopic; water peaks (3400 cm

) mimic N-H stretches. -

Ratio: Mix 1-2 mg sample with 200 mg spectroscopic grade KBr.

-

Grinding: Grind until a fine powder (particle size < 2

m) to minimize the Christiansen effect (baseline scattering). -

Compression: Press at 8-10 tons for 2 minutes.

Acquisition Parameters

-

Resolution: 2 cm

(Standard is 4, but 2 is needed to resolve aromatic C-H from aliphatic C-H). -

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

-

Validation Step: Before analyzing the sample, run a background scan. If CO

doublet (2350 cm

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming a Furan-Morpholine Mannich base structure.

Caption: Decision tree for verifying the synthesis of furan-morpholine derivatives, distinguishing between free bases, salts, and unreacted starting materials.

Advanced Analysis: The Fingerprint Conflict

The most challenging aspect of this scaffold is the overlap in the 1000–1200 cm

Differentiation Strategy:

-

Furan C-O-C (~1015 cm

): This band is typically sharper and sensitive to ring substitution. In 5-nitrofuran derivatives, this may shift to ~1025 cm -

Morpholine C-O-C (~1110 cm

): This is usually the broadest and most intense band in the aliphatic region. -

Validation: If the candidate compound is a Mannich base (linked via -CH

-), look for the C-N-C stretch around 1130–1180 cm

Case Study: 5-Nitro-2-furaldehyde Morpholine Hydrazone

In the development of antimicrobial agents, the hydrazone linkage is common.

-

The Shift: Upon condensation of 5-nitro-2-furaldehyde with a morpholine derivative, the C=O stretch of the aldehyde (1670 cm

) must disappear . -

The New Band: A new C=N (imine) band appears at 1590–1610 cm

. -

Interpretation: If the C=O peak remains, the reaction is incomplete. If the C=N peak is weak, check for hydrolysis (wet KBr).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental assignments).

-

NIST Mass Spectrometry Data Center. (2023). Morpholine Infrared Spectrum.[2] National Institute of Standards and Technology. Available at: [Link]

- Miao, Y., et al. (2018). Synthesis and Antimicrobial Activity of Some O-Cresol Mannich Bases. ResearchGate.

-

Barnes, J. (2022). Vibrational Spectroscopy of Heterocycles. University of Dayton.[1] (Assignments for furan ring breathing modes).

Sources

A Technical Guide to Pharmacophore Modeling of 3-(5-Methylfuran-2-yl)morpholine: A Predictive Approach for Novel Compound Scaffolds

Abstract

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Pharmacophore modeling, a computationally-driven approach, serves as a cornerstone in this process by abstracting the essential molecular features required for a ligand to interact with a specific biological target.[2][3] This guide presents an in-depth technical workflow for the pharmacophore modeling of 3-(5-Methylfuran-2-yl)morpholine, a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, it is presented as a case study to illustrate how pharmacophore modeling can be strategically applied in the early stages of drug discovery, particularly when dealing with new chemical entities. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven framework, covering both ligand-based and structure-based methodologies, rigorous model validation, and subsequent application in virtual screening.

Introduction to Pharmacophore Modeling in Drug Discovery

Defining the Pharmacophore Concept

The term "pharmacophore" was first conceptualized by Paul Ehrlich and later refined by IUPAC to mean "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[1] In essence, a pharmacophore model is not a real molecule but a three-dimensional abstract representation of the key features responsible for a molecule's biological activity.[2][4] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively (P) or negatively (N) ionizable groups.[1][4]

The Role of Pharmacophore Models in Hit Identification and Lead Optimization

Pharmacophore modeling is a versatile tool employed at various stages of the drug discovery pipeline.[5][6] Its primary applications include:

-

Virtual Screening: Rapidly searching large compound libraries to identify novel molecules (hits) that match the pharmacophore hypothesis.[7][8]

-

Lead Optimization: Guiding the modification of hit compounds to enhance their potency and selectivity for the target.

-

Scaffold Hopping: Discovering new molecular frameworks that retain the essential pharmacophoric features but have different core structures.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling: Predicting potential off-target effects or metabolic liabilities by matching pharmacophoric patterns of known toxic or metabolically unstable compounds.[2][5]

Ligand-Based vs. Structure-Based Approaches: A Strategic Overview

The strategy for developing a pharmacophore model is dictated by the available data.[1]

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[4] The model is generated by superimposing these active molecules and extracting the common chemical features that are believed to be essential for their bioactivity.[9] The fundamental principle is that molecules with similar structures and properties exhibit similar biological activities.[4]

-

Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based model can be derived.[1][9] This method involves analyzing the key interaction points within the protein's binding site to define the pharmacophoric features.[9][10][11] SBPM can be developed from a protein-ligand complex or from the apo (unliganded) protein structure.[1][11]

The choice between these two strategies is a critical first step in the modeling process.

Figure 1: High-level decision workflow for initiating a pharmacophore modeling project.

Profiling the Target Molecule: this compound

Physicochemical Properties and Structural Features

This compound is a heterocyclic compound containing a morpholine ring substituted with a 5-methylfuran group. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable properties such as aqueous solubility and metabolic stability.[12] Morpholine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14] The furan ring provides a hydrophobic and aromatic character. The key structural features that can translate into pharmacophoric features are:

-

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring.

-

Hydrophobic/Aromatic Region: The 5-methylfuran ring.

-

Potential for Cationic Feature: The morpholine nitrogen can be protonated at physiological pH.

Rationale for Pharmacophore Modeling: A Hypothetical Target Scenario

Given the novelty of this compound, we will proceed with a hypothetical scenario where this compound has been identified as a hit in a high-throughput screen against a kinase target. Kinases are a well-established class of drug targets, and this scenario allows for the demonstration of both ligand- and structure-based approaches.

Methodology: A Dual-Strategy Pharmacophore Modeling Workflow

This section details the step-by-step protocols for both ligand-based and structure-based pharmacophore modeling.

Strategy A: Ligand-Based Pharmacophore Modeling (LBPM)

This strategy is employed when no crystal structure of the target kinase is available, but a set of active and inactive molecules has been identified.

-

Training Set Curation:

-

Assemble a set of at least 15-20 structurally diverse ligands with a wide range of biological activities (e.g., IC50 values).

-

Divide the dataset into a training set (approx. 75%) and a test set (approx. 25%) for model generation and validation, respectively.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformers for each molecule in the training set. This step is crucial as it accounts for the flexibility of the ligands.[15]

-

-

Feature Definition and Alignment:

-

Identify the common pharmacophoric features (HBA, HBD, H, AR, etc.) present in the most active compounds.

-

Use an alignment algorithm to superimpose the conformers of the active molecules, maximizing the overlap of common features.[15]

-

-

Hypothesis Generation:

-

Generate multiple pharmacophore hypotheses based on the alignments.

-

Score and rank the hypotheses based on how well they map the active compounds and exclude the inactive ones.

-

Figure 2: Workflow for Ligand-Based Pharmacophore Modeling (LBPM).

Strategy B: Structure-Based Pharmacophore Modeling (SBPM)

This strategy is applicable in our hypothetical scenario, assuming a crystal structure of the target kinase in complex with a ligand is available (e.g., from the Protein Data Bank - PDB).

-

Target Preparation:

-

Download the PDB file of the protein-ligand complex.

-

Prepare the protein structure by adding hydrogens, assigning bond orders, and removing water molecules not involved in binding.

-

-

Binding Site Identification:

-

Define the active site based on the location of the co-crystallized ligand.

-

-

Feature Generation:

-

Hypothesis Refinement:

-

Refine the pharmacophore by adding exclusion volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.[1]

-

Figure 3: Workflow for Structure-Based Pharmacophore Modeling (SBPM).

Rigorous Model Validation: Ensuring Predictive Accuracy

A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[16] Therefore, rigorous validation is a mandatory and critical step.[1]

Internal and External Validation

-

Training Set Fitness: The model must successfully map all the highly active compounds in the training set.

-

Test Set Prediction: The model's predictive power is assessed using an external test set of known active and inactive compounds that were not used in model generation.[10]

Statistical Metrics for Model Assessment

Several metrics are used to quantify the quality of a pharmacophore model.[1][8][16]

| Metric | Description | Ideal Value |

| Sensitivity | The ability of the model to identify active compounds (True Positives / Total Actives). | Close to 1 |

| Specificity | The ability of the model to reject inactive compounds (True Negatives / Total Inactives). | Close to 1 |

| Enrichment Factor (EF) | Measures how many more actives are found in the hit list compared to a random selection.[8] | > 1 |

| Güner-Henry (GH) Score | A comprehensive metric that considers the yield of actives, the percentage of actives found, and the enrichment factor. Ranges from 0 (null model) to 1 (ideal model).[1] | Close to 1 |

| ROC-AUC | The Area Under the Receiver Operating Characteristic curve plots the true positive rate against the false positive rate. A value of 1.0 represents a perfect model.[8][16] | Close to 1 |

Table 1: Key validation metrics for pharmacophore models.

Application of the Validated Pharmacophore Model

Once validated, the pharmacophore model becomes a powerful query for exploring chemical space.

Virtual Screening of Compound Libraries

The primary application is to screen large chemical databases (e.g., ZINC, Enamine REAL) to identify novel compounds that fit the pharmacophore model.[1][8] This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.[5][8]

The virtual screening workflow typically involves:

-

Database Preparation: Generating 3D conformers for all molecules in the screening library.

-

Pharmacophore Searching: Using the validated model as a 3D query to search the database.

-

Hit List Generation: Compounds that match the pharmacophore are collected into a hit list.

-

Post-filtering: The hit list is often refined using other criteria, such as molecular docking, ADMET predictions, or visual inspection by a medicinal chemist.[1][17]

Conclusion and Future Perspectives

Pharmacophore modeling is a robust and efficient computational technique that plays a pivotal role in modern drug discovery.[2][6] By focusing on the essential features for biological activity, it provides a powerful lens through which to understand structure-activity relationships and to identify novel drug candidates. For a new chemical entity like this compound, the methodologies outlined in this guide provide a clear and scientifically sound path forward, whether through a ligand-based approach built on screening data or a structure-based approach targeting a known protein.

The continued integration of pharmacophore modeling with other computational methods, such as molecular dynamics and machine learning, promises to further enhance its predictive power and applicability in the quest for new medicines.[2][5]

References

-

Pharmacophore modelling: Applications in drug discovery. (2025). ResearchGate. [Link]

-

Structure based Pharmacophore Modeling & Screening Services. Creative Biolabs. [Link]

-

Ligand-based pharmacophores — TeachOpenCADD 0 documentation. (n.d.). TeachOpenCADD. [Link]

-

Seo, S., & Kim, W. Y. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv. [Link]

-

Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

-

Momin, Y., & Singh, S. K. (2025). Pharmacophore modeling in drug design. PubMed. [Link]

-

Pharmacophore modeling and its applications. (2022). ResearchGate. [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Pharmaceuticals. [Link]

-

Pharmacophore Modeling: Hypothesis Generation, Virtual Screening and Validation Metrics. (2026). ResearchGate. [Link]

-

Sabe, V. T., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

-

Ligand-based Pharmacophore Modeling. Protheragen. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

Yang, Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry. [Link]

-

Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). Molecules. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). Baghdad Science Journal. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). ResearchGate. [Link]

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). National Institutes of Health. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. (2015). ResearchGate. [Link]

-

Dot Language Graphviz. Fvs. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

Sources

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. dovepress.com [dovepress.com]

- 7. PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling [arxiv.org]

- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of 3-(5-Methylfuran-2-yl)morpholine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of 3-(5-methylfuran-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous biologically active compounds, and its substitution with a furan moiety offers opportunities for modulating physicochemical and pharmacological properties. This guide details a practical and efficient two-step synthetic route, commencing with readily available starting materials. The presented protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and characterization checkpoints.

Introduction and Retrosynthetic Analysis

The morpholine ring is a common feature in a wide array of approved drugs, valued for its ability to improve aqueous solubility and metabolic stability. The incorporation of a 5-methylfuran group at the 3-position introduces a lipophilic and aromatic character, which can be crucial for receptor binding and pharmacokinetic profiles.

Our synthetic strategy is based on a convergent approach, building the morpholine ring from a key amino alcohol intermediate. A retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the C-O bond of the morpholine ring. This leads to the precursor N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (II). This intermediate, in turn, can be synthesized via a reductive amination reaction between 5-methylfurfural (III) and ethanolamine (IV).

Caption: Retrosynthetic analysis of this compound.

This two-step approach is advantageous due to the commercial availability and low cost of the starting materials, 5-methylfurfural and ethanolamine.

Synthetic Pathway Overview

The forward synthesis involves two key transformations:

-

Step 1: Reductive Amination. Formation of the amino alcohol intermediate (II) through the reaction of 5-methylfurfural (III) with ethanolamine (IV) in the presence of a reducing agent.

-

Step 2: Intramolecular Cyclization. Ring closure of the amino alcohol (II) to form the morpholine ring of the target compound (I). Two effective methods for this cyclization are presented: a Mitsunobu reaction and a two-step tosylation-cyclization sequence.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (II)

This procedure details the reductive amination of 5-methylfurfural with ethanolamine. The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Methylfurfural (III) | 110.11 | 5.00 g | 45.4 mmol |

| Ethanolamine (IV) | 61.08 | 3.33 mL | 54.5 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.06 g | 54.5 mmol |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated aq. NaCl | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylfurfural (5.00 g, 45.4 mmol) and methanol (100 mL).

-

Stir the solution at room temperature until the 5-methylfurfural is completely dissolved.

-

Add ethanolamine (3.33 mL, 54.5 mmol) dropwise to the solution. The reaction mixture may turn yellow, indicating the formation of the imine intermediate.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add sodium borohydride (2.06 g, 54.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM). The product should have a lower Rf value than the starting aldehyde.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaCl solution (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 5% to 15% methanol in dichloromethane) to yield N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (II) as a pale yellow oil.

Expected Yield: 70-80%

Characterization of Intermediate (II):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.05 (d, J=3.1 Hz, 1H, furan-H), 5.90 (d, J=3.1 Hz, 1H, furan-H), 3.75 (s, 2H, -CH₂-furan), 3.65 (t, J=5.2 Hz, 2H, -CH₂-OH), 2.80 (t, J=5.2 Hz, 2H, -N-CH₂-), 2.25 (s, 3H, -CH₃), 2.10 (br s, 2H, -NH and -OH).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.5, 151.0, 106.5, 106.0, 61.0, 51.5, 45.0, 13.5.

-

MS (ESI+): m/z 156.1 [M+H]⁺.

Part 2: Synthesis of this compound (I)

Two effective methods for the intramolecular cyclization of the amino alcohol intermediate are presented below.

The Mitsunobu reaction provides a one-pot method for the intramolecular cyclization of the amino alcohol, proceeding with inversion of configuration at the alcohol carbon, although in this case, it does not affect the final product's constitution.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (II) | 155.20 | 1.00 g | 6.44 mmol |

| Triphenylphosphine (PPh₃) | 262.29 | 2.53 g | 9.66 mmol |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.91 mL | 9.66 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |

| Hexanes | - | As needed | - |

Protocol:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (1.00 g, 6.44 mmol) and triphenylphosphine (2.53 g, 9.66 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (1.91 mL, 9.66 mmol) dropwise over 10 minutes. A white precipitate of triphenylphosphine oxide may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexanes) to afford this compound (I) as a colorless to pale yellow oil.

Expected Yield: 50-65%

This two-step, one-pot procedure involves the activation of the hydroxyl group as a tosylate, followed by base-mediated intramolecular nucleophilic substitution to form the morpholine ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (II) | 155.20 | 1.00 g | 6.44 mmol |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.35 g | 7.08 mmol |

| Triethylamine (Et₃N) | 101.19 | 2.24 mL | 16.1 mmol |

| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 0.31 g | 7.73 mmol |

| Anhydrous Dichloromethane (DCM) | 84.93 | 30 mL | - |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

Protocol:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (1.00 g, 6.44 mmol) in anhydrous DCM (30 mL).

-

Add triethylamine (2.24 mL, 16.1 mmol) and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.35 g, 7.08 mmol) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the tosylation is complete, cool the reaction mixture to 0 °C and add anhydrous THF (20 mL).

-

Carefully add sodium hydride (0.31 g of a 60% dispersion in mineral oil, 7.73 mmol) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours, or until TLC indicates the formation of the product.

-

Cool the reaction to 0 °C and cautiously quench with water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexanes) to yield this compound (I).

Expected Yield: 60-75%

Characterization of this compound (I)

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.10 (d, J=3.0 Hz, 1H, furan-H), 5.95 (d, J=3.0 Hz, 1H, furan-H), 4.00-3.90 (m, 2H, morpholine-H), 3.80-3.70 (m, 2H, morpholine-H), 3.65-3.55 (m, 1H, morpholine-H at C3), 3.00-2.85 (m, 2H, morpholine-H), 2.28 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.0, 151.5, 107.0, 106.5, 70.0, 67.5, 55.0, 50.0, 13.8.

-

MS (ESI+): m/z 168.1 [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₁₄NO₂ [M+H]⁺: 168.1025; Found: 168.1023.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Sodium borohydride and sodium hydride react with water to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer and should be handled with caution.

-

Solvents are flammable and should be handled away from ignition sources.

References

-

Katritzky, A. R.; et al. 1H and 13C NMR spectra of N-substituted morpholines. Magn. Reson. Chem.2005 , 43 (8), 673-675. DOI: 10.1002/mrc.1602. [Link]

-

Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. DOI: 10.1002/0471264180.or042.02. [Link]

-

K. C. Kumara Swamy, et al. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551-2651. DOI: 10.1021/cr800278z. [Link]

-

Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. DOI: 10.1002/0471264180.or059.01. [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of Substituted Morpholines

Strategic Overview

Morpholines are privileged scaffolds in medicinal chemistry, offering optimized solubility and metabolic stability compared to their piperidine or piperazine counterparts. While traditional synthesis relies on the double alkylation of amines (often requiring harsh conditions and lacking stereocontrol), Palladium-catalyzed strategies offer a convergent, stereoselective alternative.[1]

This guide details two high-value methodologies:

-

Pd-Catalyzed Carboamination (The Wolfe Method): The "Gold Standard" for generating cis-3,5-disubstituted morpholines from acyclic precursors.

-

Intramolecular Buchwald-Hartwig Amination: A robust method for cyclizing linear amino-ether precursors.

Mechanistic Logic & Design

Understanding the catalytic cycle is critical for troubleshooting. The success of morpholine synthesis hinges on controlling the aminopalladation step to prevent

The Stereochemical Switch

In the carboamination pathway, the stereochemistry is determined during the insertion of the alkene into the Pd-N bond.

-

Syn-insertion: Rare in these specific substrates; requires coordination of the amine to Pd prior to insertion.

-

Anti-aminopalladation: The dominant pathway for N-protected amino alkenes. The amine attacks the alkene face opposite to the palladium, typically resulting in cis-2,6 or cis-3,5 stereochemistry due to chair-like transition states.

Graphviz Diagram: Catalytic Cycle (Carboamination)

Figure 1: Catalytic cycle for Pd-catalyzed carboamination. The anti-aminopalladation step is crucial for establishing diastereoselectivity.

Protocol A: Stereoselective Carboamination (Wolfe Method)

This protocol is designed for the synthesis of cis-3,5-disubstituted morpholines . It couples an

Target Substrate:

Reagents & Equipment[3][4]

-

Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0)) -

Ligand: DPE-phos (Bis(2-diphenylphosphinophenyl)ether)

-

Why? The wide bite angle of DPE-phos promotes reductive elimination over

-hydride elimination.

-

-

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene (Anhydrous, degassed)

-

Inert Gas: Argon or Nitrogen (Strict requirement)

Step-by-Step Methodology

-

Pre-Complexation (Glovebox or Schlenk Line):

-

In a flame-dried Schlenk tube, charge

(1.0 mol%) and DPE-phos (2.0 mol%). -

Add anhydrous Toluene (

). -

Stir at room temperature for 10–15 minutes.

-

Checkpoint: Solution should turn from deep purple/black to a lighter orange/red, indicating active ligand ligation.

-

-

Substrate Addition:

-

Add the

-Boc amino alkene substrate (1.0 equiv, typically 0.5 mmol). -

Add the Aryl Bromide (1.2 equiv).

-

Add

(2.0 equiv). Note: If substrate contains base-sensitive esters, switch to

-

-

Reaction:

-

Seal the vessel and heat to 100 °C (oil bath temperature).

-

Stir vigorously for 4–12 hours.

-

Monitoring: Monitor by TLC. The starting alkene is usually less polar than the cyclized morpholine product.

-

-

Workup:

-

Cool to room temperature.

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (

). -

Dry organics over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc).

-

Yield Expectation: 70–90%.

-

Stereochemistry: Expect >20:1 dr (cis:trans).

-

Protocol B: Intramolecular Buchwald-Hartwig Cyclization

Use this method when you have a linear precursor containing an amine and an aryl halide (or pseudo-halide) linked by an ether chain. This is ideal for benzomorpholines or fusing morpholines to aromatic rings.

Target Substrate: 2-(2-bromophenoxy)ethanamine derivatives.

Reagents & Equipment[3][4]

-

Catalyst:

-

Ligand: BINAP or Xantphos

-

Why? Bidentate phosphines prevent the formation of Pd-bis(amine) complexes which are catalytically inactive.

-

-

Base:

(preferred for functional group tolerance) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology

-

Vessel Preparation:

-

Charge a reaction vial with

(2 mol%) and BINAP (3 mol%). -

Add 1,4-Dioxane and stir for 5 mins to pre-form the catalyst.

-

-

Cyclization Setup:

-

Add the linear amino-ether-aryl bromide precursor (1.0 equiv).

-

Add

(1.5 equiv).

-

-

Execution:

-

Heat to 80–100 °C for 12 hours.

-

Self-Validation: The reaction mixture often turns from yellow to a suspension of white solids (CsBr byproduct).

-

Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Protocol A (Carboamination) | Protocol B (Intramolecular B-H) |

| Bond Formed | C-N and C-C (Simultaneous) | C-N only |

| Complexity | High (Sets stereocenters) | Medium (Cyclization only) |

| Precursor | Alkenyl amine + Aryl Halide | Linear halo-amino-ether |

| Key Risk | Hydrodehalogenation (Reduction) | |

| Stereocontrol | Excellent (Substrate controlled) | N/A (Retains existing chirality) |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure amine substrate is free of residual acid salts (HCl/TFA). Free base prior to reaction. |

| Isomerized Alkene | Switch ligand to Xantphos or increase ligand:Pd ratio to 3:1 to crowd the metal center. | |

| Hydrodehalogenation | Protodepalladation | Solvent is "wet" or base is acting as H-source. Use freshly distilled Toluene and |

Decision Workflow

Use this diagram to select the appropriate synthetic route based on your starting materials.

Figure 2: Decision tree for selecting the optimal Pd-catalyzed morpholine synthesis route.

References

-

Wolfe, J. P.; Nakhla, J. S. "Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines."[3] Tetrahedron, 2009 , 65, 6549–6570.[3] Link[3]

-

White, D. R.; Herman, M. I.; Wolfe, J. P. "Palladium-Catalyzed Alkene Carboalkoxylation Reactions of Phenols and Alcohols for the Synthesis of Carbocycles." Organic Letters, 2017 , 19, 4311–4314.[4] Link

-

Nakhla, J. S.; Kampf, J. W.; Wolfe, J. P. "A New Strategy for the Synthesis of Substituted Morpholines." Journal of the American Chemical Society, 2006 , 128, 2893–2901. Link

-

Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649. Link

Sources

- 1. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]

Anticancer activity screening protocol for 3-(5-Methylfuran-2-yl)morpholine

Application Note: Anticancer Activity Screening of 3-(5-Methylfuran-2-yl)morpholine Scaffolds

Abstract

This application note outlines a comprehensive screening protocol for This compound , a pharmacophore combining the solubility-enhancing properties of morpholine with the bioactive furan heterocycle. While morpholine moieties are ubiquitous in kinase inhibitors (e.g., PI3K/mTOR pathway targeters like Gefitinib analogues), the furan ring introduces unique metabolic and reactive oxygen species (ROS) modulation capabilities. This guide provides a self-validating workflow from compound handling to mechanistic deconvolution, specifically tailored to address the solubility profile of the morpholine ring and the metabolic liability of the furan moiety.

Pharmacophore Rationale & Screening Strategy

The this compound scaffold represents a "hybrid" lead structure.

-

The Morpholine Domain: Historically associated with improved pharmacokinetic profiles and hydrogen-bonding interactions within the ATP-binding pockets of kinases (e.g., PI3K, EGFR).

-

The Furan Domain: A bioisostere often used to optimize ligand geometry, though it carries a risk of metabolic bioactivation (cytochrome P450-mediated oxidation).

Strategic Objective: To identify if the compound acts via Targeted Kinase Inhibition (cytostatic) or ROS-Mediated Cytotoxicity (cytotoxic), while ruling out non-specific metabolic toxicity.

Pre-Screening: Compound Management

Critical Control Point: Furan derivatives are sensitive to acid-catalyzed ring opening and oxidation. Morpholine is a secondary amine base.[1]

-

Storage: Store solid powder at -20°C under inert gas (Argon/Nitrogen) to prevent furan oxidation.

-

Solubilization Protocol:

-

Primary Solvent: Dissolve in 100% DMSO (molecular biology grade). Avoid acidic buffers.

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Sonication: Sonicate for 5 minutes at 40 kHz if turbidity persists (morpholine salts may be stubborn).

-

Quality Check: Verify integrity via LC-MS prior to screening. Look for M+16 peaks (oxidation) which indicate degradation.

-

Phase I: Phenotypic Cytotoxicity Screening

Objective: Determine potency (

Cell Line Selection

| Cell Line | Tissue Origin | Rationale for Morpholine-Furan Scaffold |

| A549 | Lung Carcinoma | High sensitivity to morpholine-benzofuran derivatives (VEGFR/EGFR targets). |

| MCF-7 | Breast Adenocarcinoma | Standard model for PI3K/Akt pathway inhibitors (common morpholine target). |

| HepG2 | Hepatocellular Carcinoma | Critical: High CYP450 activity assesses if the furan requires metabolic activation to be toxic. |

| HUVEC | Normal Endothelial | Control line to calculate Selectivity Index (SI = |

Experimental Protocol: Resazurin Reduction Assay

We prioritize Resazurin (Alamar Blue) over MTT to avoid potential reduction of the tetrazolium ring by the reactive furan moiety, which can yield false positives.

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

-

Treatment:

-

Perform a 9-point serial dilution (1:3) starting at 100 µM down to 15 nM.

-

Vehicle Control: 0.5% DMSO (Max).

-

Positive Control: Doxorubicin (General) or Wortmannin (if suspecting PI3K inhibition).

-

-

Incubation: 72 hours at 37°C, 5%

. -

Readout:

-

Add Resazurin reagent (10% v/v final concentration).

-

Incubate 2–4 hours.

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

-

Data Analysis: Fit dose-response curves using a 4-parameter logistic regression (GraphPad Prism or similar).

Phase II: Mechanistic Deconvolution

If

Workflow Logic

The morpholine ring suggests Kinase Inhibition (specifically PI3K/Akt), while the furan ring suggests ROS Induction . We test both pathways parallelly.

Figure 1: Parallel mechanistic screening workflow to distinguish between ROS-mediated toxicity and specific kinase inhibition.

Protocol A: ROS Detection (DCFDA)

-

Preparation: Seed A549 cells in clear-bottom black plates.

-

Staining: Wash cells with PBS and incubate with 25 µM DCFDA for 45 min.

-

Treatment: Treat with

concentration of this compound. -

Kinetics: Measure fluorescence (Ex 485/Em 535) every 15 mins for 2 hours.

-

Interpretation: A rapid spike (>2-fold vs control) indicates furan-mediated redox cycling.

-

Protocol B: PI3K/Akt Pathway Validation

Morpholine derivatives often mimic the ATP hinge-binding region of PI3K.

-

Lysate Prep: Treat MCF-7 cells for 6 hours. Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Western Blot Targets:

-

p-Akt (Ser473): Downregulation indicates PI3K/mTOR inhibition.

-

Total Akt: Loading control.

-

Cleaved PARP: Marker for apoptosis.

-

Phase III: Metabolic Stability & Safety (The Furan Alert)

Crucial Step: Furan rings can be metabolically activated by CYP450 (specifically CYP2E1) to form reactive cis-2-butene-1,4-dial, which alkylates proteins and DNA. This is a common failure point in drug development.

GSH Trapping Assay Protocol:

-

Incubation: Incubate 10 µM compound with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) (5 mM).

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: Quench with acetonitrile and analyze via LC-MS/MS.

-

Target: Search for [M + GSH] adducts.

-

Pass: < 1% GSH adduct formation.

-

Fail: Significant GSH adducts (Indicates formation of reactive epoxide or aldehyde intermediates).

-

Summary of Key Parameters

| Parameter | Assay Method | Acceptance Criteria (Hit) |

| Potency | Resazurin (72h) | |

| Selectivity | Cancer vs. HUVEC | SI > 10 |

| Solubility | Kinetic Turbidimetry | > 50 µM in PBS (pH 7.4) |

| Metabolic Risk | GSH Trapping | No significant adducts |

| Mechanism | Western Blot / Flow Cytometry | Defined pathway (e.g., p-Akt inhibition) |

References

-

Morpholine Scaffolds in Oncology

-

Morpholine-Benzofuran Hybrids

-

Furan Metabolic Toxicity

- Title: Mechanisms of furan toxicity: Identification of reactive intermedi

- Source: Chemical Research in Toxicology (ACS).

-

URL:[Link]

-

Screening Protocols

-

Title: Application Notes and Protocols for Small Molecule Inhibitors in CRISPR Screening.[4]

- Source: BenchChem Applic

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application of 3-(5-Methylfuran-2-yl)morpholine in CNS drug discovery

Application Note: Leveraging 3-(5-Methylfuran-2-yl)morpholine Scaffolds in CNS Drug Discovery

Part 1: Strategic Rationale & Scaffold Architecture

Introduction: The Morpholine-Furan Hybrid

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, this compound (CAS 1270551-95-5) represents a high-value "fragment-like" scaffold. It combines two privileged pharmacophores: the morpholine ring , known for optimizing physicochemical properties (solubility, pKa), and the 5-methylfuran moiety , a bioisostere for electron-rich aromatics (e.g., phenyl, thiophene).

This guide addresses the application of this scaffold to solve two notorious CNS challenges: Blood-Brain Barrier (BBB) permeability and Multiparametric Optimization (MPO) . However, it also addresses the critical "furan liability"—metabolic activation—requiring a specific handling protocol described in Section 3.

Physicochemical Profile & CNS Suitability

The scaffold exhibits properties ideal for CNS penetration, adhering to the "Rule of 5" and "Rule of 3" for fragments.

| Property | Value (Approx.) | CNS Significance |

| MW | 167.21 Da | Low MW allows significant derivatization while staying <450 Da. |

| cLogP | ~1.2 - 1.5 | Ideal lipophilicity range (1.5–3.0) for BBB passive diffusion. |

| pKa (Base) | ~8.2 | The morpholine nitrogen is largely protonated at physiological pH, aiding solubility, but a fraction remains neutral for membrane crossing. |

| TPSA | ~21 Ų | Well below the 90 Ų threshold for BBB permeation. |

| H-Bond Donors | 1 (NH) | Minimizes P-gp efflux liability. |

Part 2: Synthetic Utility & Library Generation

The 3-substituted morpholine architecture creates a chiral center, offering vectors for growing the molecule into specific binding pockets (e.g., Sigma-1 receptors, MOR/DOR opioid receptors, or CNS kinases like PI3K/mTOR).

Diagram: Retrosynthetic Pathway & Derivatization

Caption: Figure 1. Modular synthesis allowing late-stage diversification at the morpholine nitrogen (Path A) or furan ring (Path B).

Protocol: N-Derivatization for Library Construction

Objective: Attach the scaffold to a lipophilic tail to target GPCRs.

Reagents:

-

Scaffold: this compound (1.0 eq)

-

Electrophile: Benzyl bromide derivative (1.1 eq)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: Acetonitrile (ACN)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous ACN.

-

Activation: Add K₂CO₃ and stir at room temperature for 15 minutes to deprotonate the secondary amine.

-

Coupling: Dropwise add the benzyl bromide derivative.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via LC-MS (Target mass: MW + R - HBr).

-

Work-up: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Part 3: The "Furan Liability" – Metabolic Stability Protocol

Critical Warning: Furan rings are structural alerts. They can undergo metabolic bioactivation by CYP450 (specifically CYP2E1 and CYP3A4) to form reactive cis-enedials (via epoxide intermediates). These electrophiles can alkylate proteins/DNA, leading to hepatotoxicity.[1]